![molecular formula C23H24N2O4S B10808715 N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B10808715.png)
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide
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Overview
Description
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Biological Activity
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H22N2O5S. Its structure includes a sulfamoyl group attached to a substituted phenyl ring, which is critical for its biological activity. The compound's unique arrangement of functional groups contributes to its interaction with biological targets.
1. Anti-inflammatory Activity:
Research indicates that compounds similar to this compound can enhance NF-κB activity, a key transcription factor involved in inflammatory responses. In a study involving structure-activity relationship (SAR) analysis, it was found that certain substituents on the phenyl rings significantly influenced NF-κB activation. For instance, compounds with specific methyl substitutions demonstrated enhanced activity in promoting NF-κB signaling pathways when exposed to lipopolysaccharides (LPS) .
2. Antimicrobial Activity:
In vitro studies have shown that related compounds exhibit significant antimicrobial properties against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing effective antimicrobial activity at concentrations as low as 6.5 µM for certain derivatives .
Table 1: Summary of Biological Activities
Activity Type | Compound | MIC (µM) | Notes |
---|---|---|---|
Anti-inflammatory | N-[5-(sulfamoyl)-2-methylphenyl] | 6.5 | Significant enhancement of NF-κB activity |
Antimicrobial | Similar Compounds | 20 | Effective against MRSA and other bacterial strains |
Case Studies
Case Study 1: NF-κB Activation
A study focusing on the effects of various substituted sulfamoyl compounds revealed that this compound significantly increased NF-κB activity after 12 hours of exposure to LPS. This underscores the compound's potential as an anti-inflammatory agent through modulation of key signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of a series of sulfamoyl derivatives against clinical isolates of MRSA. The results indicated that specific modifications to the sulfamoyl group enhanced antibacterial efficacy, highlighting the importance of chemical structure in determining biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide. For instance, a compound with a similar structure demonstrated notable growth inhibition against various cancer cell lines:
Cell Line | Percent Growth Inhibition (%) |
---|---|
SNB-19 | 86.61 |
OVCAR-8 | 85.26 |
NCI-H40 | 75.99 |
HOP-92 | 67.55 |
MDA-MB-231 | 56.53 |
These findings suggest that the compound's mechanism may involve the disruption of cellular processes critical for tumor growth and survival, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that sulfonamide derivatives exhibit inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively. The following table summarizes the enzyme inhibition results for similar sulfonamide compounds:
Compound Name | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
---|---|---|
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) | 72 | 65 |
N-(4-methylbenzenesulfonyl) | 68 | 70 |
N-[5-(dimethylsulfamoyl)-2-methylphenyl] | 75 | 60 |
These results indicate that modifications to the sulfonamide structure can enhance inhibitory activity against these enzymes, providing insights into drug design strategies for metabolic disorders .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are under investigation. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, the interaction with specific enzyme active sites may involve hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and selectivity .
Chemical Reactions Analysis
Oxidation Reactions
Sulfamoyl groups in such compounds are prone to oxidation, often converting to sulfonic acids. For example, potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions can oxidize the sulfamoyl moiety. This reaction typically occurs at elevated temperatures (e.g., reflux conditions) and may involve intermediate epoxide or hydroxyl group formation.
Example from Analogous Compounds
-
Reagent : KMnO₄ in acidic medium
-
Conditions : Reflux, 60–80°C
-
Product : Sulfonic acid derivative
Reduction Reactions
Reduction of the sulfamoyl group to a sulfamide or amine is achievable using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions often require anhydrous solvents (e.g., ether) and proceed via intermediate hydride transfer mechanisms.
Example from Analogous Compounds
-
Reagent : LiAlH₄ in anhydrous ether
-
Conditions : Room temperature to reflux
-
Product : Reduced sulfamide or amine derivative
Substitution Reactions
The phenoxy group or aromatic substituents in the compound may undergo nucleophilic substitution. For instance, the chlorophenyl sulfamoyl moiety could react with nucleophiles (e.g., amines, thiols) in the presence of a base like NaOH.
Example from Analogous Compounds
-
Reagent : Amine nucleophile + NaOH
-
Conditions : Polar solvent (e.g., ethanol), 50–100°C
Hydrolysis of the Acetamide Group
The acetamide group (-CO-NH₂) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. This reaction is critical for modifying the compound’s bioavailability or reactivity.
Example from Analogous Compounds
-
Reagent : HCl or NaOH in aqueous solution
-
Conditions : Elevated temperature (e.g., 80–100°C)
Cyclization or Condensation Reactions
Derivatives with hydrazine or carbon disulfide may undergo cyclization to form heterocycles (e.g., oxadiazoles). This is observed in related sulfamoyl acetamides, where such reagents enable ring formation under reflux.
Example from Analogous Compounds
-
Reagents : Hydrazine hydrate + CS₂
-
Conditions : Reflux in ethanol, 5 hours
Comparison of Reaction Types
Reaction Type | Reagent | Conditions | Product |
---|---|---|---|
Oxidation | KMnO₄/H₂O₂ | Acidic/basic medium, reflux | Sulfonic acid |
Reduction | LiAlH₄/NaBH₄ | Anhydrous ether, RT to reflux | Sulfamide/amine |
Substitution | Amines/Thiols + NaOH | Polar solvent, 50–100°C | Substituted sulfonamide |
Hydrolysis | HCl/NaOH | Aqueous solution, 80–100°C | Carboxylic acid/amine |
Cyclization | Hydrazine + CS₂ | Ethanol, reflux, 5 hours | Oxadiazole |
Key Observations
-
Functional Group Reactivity : The sulfamoyl group and acetamide moiety are the primary reactive sites.
-
Reagent Compatibility : Polar solvents (ethanol, water) and bases (NaOH) are common for substitution and hydrolysis.
-
Thermal Sensitivity : Many reactions require elevated temperatures (reflux conditions).
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-9-12-21(18(3)13-16)25-30(27,28)20-11-10-17(2)22(14-20)24-23(26)15-29-19-7-5-4-6-8-19/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI Key |
CDAUPPSBFIGVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)NC(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
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